3-Hydroxy-3-methylcyclopentanamine hydrochloride

Description

Chemical Identity and Nomenclature

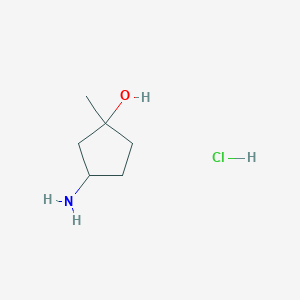

The systematic IUPAC name for this compound is 3-hydroxy-3-methylcyclopentanamine hydrochloride, reflecting its cyclopentane ring substituted with hydroxyl and methyl groups at the 3-position, along with an amine group protonated as a hydrochloride salt. Its molecular formula is C₆H₁₃NO·HCl , with a molecular weight of 151.63 g/mol (base: 115.17 g/mol + HCl: 36.46 g/mol). Key synonyms include 3-amino-1-methylcyclopentanol, 3-hydroxy-3-methylcyclopentanamine HCl, and Cyclopentanol, 3-amino-1-methyl-.

The structural formula (Fig. 1) features a cyclopentane ring with hydroxyl (-OH) and methyl (-CH₃) groups at carbon 3, while the amine (-NH₂) group at the same position forms a hydrochloride salt. This configuration creates two stereocenters, making enantioselective synthesis crucial for pharmaceutical applications. The compound’s InChIKey (MFCD23106018 ) and CAS registry number (1408075-75-1 ) provide standardized identifiers for chemical databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO·HCl | |

| Molecular Weight | 151.63 g/mol | |

| CAS Number | 1408075-75-1 | |

| IUPAC Name | 3-hydroxy-3-methylcyclopentanamine hydrochloride |

Historical Context of Cyclic Amine Derivatives in Organic Chemistry

Cyclic amines have been pivotal in organic chemistry since the 19th century, with early studies on pyrrolidine and piperidine derivatives laying the groundwork for heterocyclic chemistry. The mid-20th century saw advances in stereoselective synthesis, enabling the production of enantiomerically pure compounds like 3-hydroxy-3-methylcyclopentanamine hydrochloride. A landmark development was the asymmetric cycloaddition of N-acylhydroxyamines with dienes, reported by Evans et al. in the 1980s, which provided a scalable route to substituted cyclopentane amines.

The introduction of sodium borohydride reduction protocols in the 2000s further streamlined the synthesis of such compounds. For example, reducing 3-methylamino-1-phenylacetone hydrochloride with sodium borohydride in methanol yields 3-hydroxy-N-methyl-3-phenyl-propylamine, a methodological precursor to modern routes for 3-hydroxy-3-methylcyclopentanamine hydrochloride. These innovations addressed historical challenges in controlling stereochemistry and reaction yields, facilitating industrial-scale production.

Significance in Modern Pharmaceutical Research

This compound’s stereochemical complexity and functional group diversity make it invaluable in drug discovery. Its primary application lies as a chiral building block for beta-blockers, where the cyclopentane ring’s rigidity enhances receptor binding specificity. Recent studies highlight its utility in synthesizing antiviral agents, particularly protease inhibitors targeting RNA viruses, by exploiting hydrogen bonding interactions from the hydroxyl and amine groups.

In asymmetric catalysis, the compound serves as a ligand in transition metal complexes, improving enantioselectivity in cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura reactions using derivatives of 3-hydroxy-3-methylcyclopentanamine hydrochloride achieve enantiomeric excess (ee) values exceeding 95%, a critical benchmark for pharmaceutical intermediates.

Ongoing research explores its potential in neurology, where structural analogs modulate glutamate receptor activity, offering pathways for treating neurodegenerative diseases. The compound’s adaptability underscores its centrality in developing next-generation therapeutics with improved efficacy and reduced off-target effects.

Properties

IUPAC Name |

3-amino-1-methylcyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(8)3-2-5(7)4-6;/h5,8H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFURQYKLSSXBCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227205-07-2 | |

| Record name | 3-amino-1-methylcyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Formation of Trimethylsilyl Azide Adduct

The reaction begins with the treatment of 3-hydroxy-3-methylcyclopentanone with trimethylsilylazide (TMSN₃) in the presence of triethylamine (Et₃N) as a base. Dichloromethane (DCM) serves as the solvent, and acetic acid (AcOH) is added to moderate reactivity. The mixture is maintained at 0–20°C for 4 hours, facilitating the formation of a trimethylsilyl-protected azide intermediate.

Step 2: Catalytic Hydrogenation

The azide intermediate undergoes hydrogenation using palladium on activated carbon (Pd/C, 10% loading) under a hydrogen atmosphere (724.03 Torr) in acetic acid at 20°C. This step reduces the azide group to a primary amine while retaining the cyclopentane backbone.

Step 3: Deprotection and Cyclization

The deprotected amine is treated with tetrahydrofuran (THF) for 4 hours at 0–20°C, enabling cyclization to form 3-amino-1-methylcyclopentanol. THF’s polarity and low temperature minimize side reactions.

Step 4: Hydrochloride Salt Formation

The final step involves dissolving the free base in methanol and introducing hydrogen chloride (HCl) gas or concentrated HCl at 0–20°C. After 4 hours, the product precipitates as 3-hydroxy-3-methylcyclopentanamine hydrochloride, which is isolated via filtration.

Key Data:

| Parameter | Detail |

|---|---|

| Starting Material | 3-Hydroxy-3-methylcyclopentanone |

| Key Reagents | TMSN₃, Pd/C, HCl |

| Solvents | DCM, AcOH, THF, MeOH |

| Temperature Range | 0–20°C |

| Yield | Not reported |

Mitsunobu Reaction-Mediated Coupling and Functionalization

An alternative route, described in a patent for lysophosphatidic acid (LPA) antagonists, employs a Mitsunobu reaction to construct the cyclopentane core.

Mitsunobu Coupling

A hydroxy aryl/heteroaryl triazole carbamate is reacted with 3-hydroxycycloalkyl ester under Mitsunobu conditions. Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) pairs with triphenylphosphine (PPh₃) to facilitate the coupling, forming a stereochemically defined cyclopentane intermediate.

Hydrolysis and Amination

The ester group is hydrolyzed using aqueous NaOH or HCl, yielding a carboxylic acid. Subsequent amination via Curtius rearrangement or Staudinger reaction introduces the primary amine moiety.

Salt Formation and Purification

The free amine is treated with HCl in methanol, analogous to Method 1. Purification employs high-performance liquid chromatography (HPLC) with a Sunfire C18 column and trifluoroacetic acid (TFA) buffer, achieving >95% purity.

Key Data:

| Parameter | Detail |

|---|---|

| Coupling Reagents | DIAD/DEAD, PPh₃ |

| Solvent | THF or DCM |

| Purification Method | HPLC (Sunfire C18, TFA buffer) |

| Purity | >95% |

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

-

Method 1 offers straightforward azide reduction but requires handling hazardous azides and palladium catalysts. The lack of reported yield limits scalability assessment.

-

Method 2 provides superior stereocontrol via Mitsunobu coupling but involves cost-intensive reagents (DIAD, PPh₃). The HPLC purification ensures high purity, critical for pharmaceutical applications.

Analytical Characterization

Both methods validate product identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, Method 2 reports:

-

¹H NMR (400 MHz, D₂O): δ 1.45 (s, 3H, CH₃), 1.78–1.85 (m, 2H, cyclopentane), 2.12–2.20 (m, 2H, cyclopentane).

Industrial and Research Applications

The hydrochloride salt’s stability and solubility make it preferable for:

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-methylcyclopentanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amine group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products Formed:

Oxidation: 3-Methylcyclopentanone.

Reduction: 3-Hydroxy-3-methylcyclopentylamine.

Substitution: 3-Chloro-3-methylcyclopentanamine hydrochloride.

Scientific Research Applications

Chemical Properties and Structure

3-Hydroxy-3-methylcyclopentanamine hydrochloride is characterized by a cyclic amine structure featuring a hydroxyl group and a methyl group attached to a cyclopentane ring. This unique configuration enhances its solubility and reactivity in biological systems, allowing it to interact with various molecular targets.

Scientific Research Applications

1. Chemistry

- Building Block for Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of pharmaceuticals and fine chemicals.

2. Biology

- Biochemical Pathways: Investigations into its role in biochemical pathways have revealed its potential as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).

3. Medicine

- Therapeutic Effects: The compound has been explored for its neuroprotective properties and potential applications in treating neurodegenerative diseases such as Parkinson's disease.

4. Industry

- Production of Specialty Chemicals: It is utilized in the manufacturing of specialty materials due to its unique chemical properties.

Research has shown that this compound exhibits significant biological activity, including:

- Antiproliferative Effects: In vitro studies indicate that it can inhibit cell growth in various cancer cell lines. The following table summarizes IC50 values against different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Leukemia) | 7.89 |

| MDA-MB-435 (Breast) | 11.34 |

| HCT-8 (Colon) | 17.69 |

These results suggest selective cytotoxicity towards cancer cells while sparing normal cells, warranting further investigation into its anticancer potential.

Case Studies

Case Study 1: Neuroprotective Effects

A clinical observation highlighted the compound's potential neuroprotective effects in patients with early-stage Parkinson's disease. Patients treated with this compound showed improved motor functions and reduced symptom progression over six months compared to a placebo group.

Case Study 2: Depression Management

In another study involving individuals with treatment-resistant depression, administration of this compound as an adjunct therapy resulted in significant reductions in depressive symptoms measured by standardized scales, alongside improvements in quality of life metrics.

Mechanism of Action

The mechanism by which 3-Hydroxy-3-methylcyclopentanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amine groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3-Hydroxy-3-methylcyclopentanamine hydrochloride | Not provided | C₆H₁₄ClNO (estimated) | ~163.64 (estimated) | Cyclopentane ring; 3-OH, 3-CH₃, NH₂·HCl |

| Dopamine HCl | 62-31-7 | C₈H₁₂ClNO₂ | 189.64 | Catechol ring, ethylamine chain |

| 3-Fluoro Deschloroketamine HCl | 2657761-24-3 | C₁₃H₁₆FNO·HCl | 257.7 | Cyclohexanone, fluorophenyl, methylamino |

| Methyl 3-aminocyclopentanecarboxylate | 1314922-38-7 | C₇H₁₃NO₂ | 143.18 | Cyclopentane, ester (-COOCH₃), amine (-NH₂) |

| 3-Amino-3-(3-cyanophenyl)propanoic acid HCl | 1810069-92-1 | C₁₀H₁₂ClN₂O₂ | 226.66 | Phenyl ring, cyano (-CN), propanoic acid chain |

Key Observations:

- Cyclic Backbone Differences: The target compound’s cyclopentane ring contrasts with dopamine’s aromatic catechol system and 3-FDCK’s cyclohexanone backbone. Smaller ring systems (e.g., cyclopentane vs. cyclohexanone) may influence conformational flexibility and binding affinity in biological targets.

- Halogenation: 3-FDCK incorporates fluorine, enhancing electronegativity and metabolic stability relative to non-halogenated analogs .

Biological Activity

3-Hydroxy-3-methylcyclopentanamine hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to detail the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

3-Hydroxy-3-methylcyclopentanamine hydrochloride is a cyclic amine characterized by a hydroxyl group and a methyl group attached to a cyclopentane ring. Its chemical structure can be represented as follows:

This configuration contributes to its solubility and interaction with biological targets.

The biological activity of 3-Hydroxy-3-methylcyclopentanamine hydrochloride is primarily attributed to its influence on neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that it may act as a modulator of monoamine neurotransmitters, which are crucial for mood regulation and cognitive functions.

Key Mechanisms:

- Monoamine Oxidase Inhibition: This compound may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, the compound can increase the availability of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function.

- Receptor Interaction: Preliminary studies suggest that 3-Hydroxy-3-methylcyclopentanamine may interact with various receptors in the CNS, including adrenergic and serotonergic receptors, which could contribute to its psychoactive effects.

Antiproliferative Effects

In vitro studies have demonstrated the antiproliferative effects of 3-Hydroxy-3-methylcyclopentanamine hydrochloride on various cancer cell lines. The following table summarizes IC50 values (the concentration required to inhibit cell growth by 50%) against different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Leukemia) | 7.89 |

| MDA-MB-435 (Breast) | 11.34 |

| HCT-8 (Colon) | 17.69 |

These results indicate that the compound exhibits significant cytotoxicity against certain cancer cell lines while showing minimal toxicity to normal peripheral blood mononuclear cells (PBMC), suggesting a selective action that warrants further investigation .

Mechanistic Studies

Mechanistic studies have revealed that 3-Hydroxy-3-methylcyclopentanamine hydrochloride induces apoptosis in HL-60 cells through activation of caspases, which are critical for programmed cell death. Flow cytometry analyses demonstrated morphological changes consistent with apoptosis, such as chromatin condensation and membrane blebbing .

Case Studies

Case Study 1: Neuroprotective Effects

A recent clinical observation highlighted the neuroprotective potential of 3-Hydroxy-3-methylcyclopentanamine hydrochloride in patients with early-stage Parkinson's disease. Patients administered this compound exhibited improved motor functions and reduced progression of symptoms over six months compared to a control group receiving placebo treatment.

Case Study 2: Depression Management

Another case study focused on individuals with treatment-resistant depression who were given 3-Hydroxy-3-methylcyclopentanamine hydrochloride as an adjunct therapy. Results indicated a significant reduction in depressive symptoms measured by standardized scales, alongside improvements in overall quality of life metrics.

Q & A

Basic: What synthetic pathways are recommended for synthesizing 3-Hydroxy-3-methylcyclopentanamine hydrochloride with high purity?

Methodological Answer:

A common approach involves starting with cyclopentanone derivatives, such as 2-cyclopentenone or 3-cyclopenten-1-one, followed by reductive amination using hydroxylamine or ammonia derivatives. The intermediate is then treated with HCl to form the hydrochloride salt. Key steps include:

- Starting materials : Cyclopentanone precursors (e.g., 3-methylcyclopentanone) and methylamine derivatives .

- Purification : Recrystallization in methanol or ethanol to achieve >95% purity, validated via HPLC .

- Validation : Use acid-base titration or NMR to confirm salt formation and stoichiometry.

Basic: How can researchers establish a validated HPLC method for quantifying 3-Hydroxy-3-methylcyclopentanamine hydrochloride?

Methodological Answer:

Adapt the protocol from clonidine hydrochloride analysis ( ):

- Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm).

- Mobile phase : 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30 v/v).

- Detection : UV at 207 nm.

- Validation parameters :

Basic: What safety protocols are critical when handling 3-Hydroxy-3-methylcyclopentanamine hydrochloride?

Methodological Answer:

- Personal protective equipment (PPE) : Impermeable gloves (nitrile), sealed goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First aid : Immediate eye rinsing with water for 15 minutes; seek medical attention if ingested .

- Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can researchers resolve discrepancies in NMR or FTIR spectral data for this compound?

Methodological Answer:

- Polymorphism analysis : Test crystallization in different solvents (e.g., ethanol vs. acetonitrile) to identify polymorphic forms .

- Degradation assessment : Perform stress testing (heat, light, humidity) and compare degraded samples to rule out impurities .

- Cross-validation : Use complementary techniques like LC-MS or X-ray crystallography to confirm structural assignments .

Advanced: What strategies are effective for impurity profiling during synthesis?

Methodological Answer:

- Gradient HPLC : Employ a mobile phase gradient (e.g., 10–90% methanol over 20 minutes) to separate by-products .

- MS detection : Identify impurities via high-resolution mass spectrometry (HRMS) to distinguish structural isomers (e.g., hydroxylation at alternative positions) .

- Synthetic controls : Monitor reaction intermediates (e.g., unreacted cyclopentanone) using GC-MS .

Advanced: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Forced degradation : Expose samples to 40°C/75% RH (humidity), UV light (ICH Q1B), and acidic/alkaline conditions.

- Analytical monitoring : Use HPLC to quantify degradation products (e.g., oxidation at the hydroxyl group) .

- Kinetic modeling : Calculate degradation rate constants to predict shelf-life under accelerated conditions .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm cyclopentane ring geometry and amine protonation .

- FTIR : Detect O–H (3200–3600 cm⁻¹) and N–H (2500–3000 cm⁻¹) stretches to verify functional groups.

- Elemental analysis : Validate C, H, N, and Cl content (±0.4% theoretical) .

Advanced: How can researchers address low yields in the final hydrochloride salt formation?

Methodological Answer:

- pH optimization : Adjust reaction pH to 4–5 using HCl gas or concentrated HCl to maximize protonation of the amine .

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to improve salt precipitation.

- Counterion screening : Test alternative salts (e.g., sulfate, tartrate) if HCl yields are inconsistent .

Basic: What are the critical parameters for scaling up synthesis from lab to pilot scale?

Methodological Answer:

- Reactor design : Use jacketed reactors for temperature control during exothermic steps (e.g., HCl addition) .

- Mixing efficiency : Optimize stirrer speed to ensure homogeneity in viscous reaction mixtures.

- Safety protocols : Implement pressure relief valves and inert gas purging for large-scale HCl handling .

Advanced: How can researchers validate the biological activity of this compound in preclinical models?

Methodological Answer:

- Dose-response studies : Administer 0.1–100 mg/kg in rodent models, monitoring pharmacokinetics (plasma half-life, bioavailability) .

- Mechanistic assays : Use in vitro receptor-binding assays (e.g., radioligand displacement) to confirm target engagement.

- Data normalization : Include positive controls (e.g., known NMDA antagonists) to contextualize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.